Biological Activity of 3,4-Methylenedioxy-beta-nitrostyrene
Biological Activity of 3,4-Methylenedioxy-beta-nitrostyrene
A Technical Guide for Drug Development & Application Scientists
Executive Summary
3,4-methylenedioxy-beta-nitrostyrene (MNS) is a lipophilic, bioactive nitroalkene characterized by a 1,3-benzodioxole ring fused to a nitrovinyl side chain.[1] It serves as a potent Michael acceptor , a chemical property that defines its primary mechanism of action: the covalent modification of nucleophilic cysteine residues on target proteins.
While historically explored as a starting material for phenethylamine synthesis, MNS has emerged as a pleiotropic lead compound with significant activities in anti-thrombotic therapy (via Syk/Src kinase inhibition), oncology (metastasis suppression in osteosarcoma and TNBC), and immunology (NLRP3 inflammasome blockade). This guide details the chemical basis of these activities, validated synthesis protocols, and experimental workflows for biological evaluation.
Part 1: Chemical Foundation & Synthesis
1.1 Structural Significance
The biological potency of MNS derives from the conjugation of the nitro group with the alkene double bond (nitrovinyl group). This electron-withdrawing arrangement renders the
-
Molecular Formula: C
H NO [1][2][3][4] -
MW: 193.16 g/mol [4]
-
Key Pharmacophore:
-nitrostyrene moiety (Michael Acceptor)
1.2 Mechanism of Action: The Michael Addition
The core "warhead" of MNS is the nitrovinyl group. In physiological conditions, MNS reacts irreversibly or reversibly (depending on the local environment) with cysteine residues on enzymes such as Syk , Src , and NLRP3 .
Figure 1: The electrophilic
1.3 Validated Synthesis Protocol (Henry Reaction)
To ensure high purity for biological assays, the ammonium acetate-catalyzed condensation is preferred over base-catalyzed methods (which can yield polymers).
Reagents:
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3,4-methylenedioxybenzaldehyde (Piperonal): 30.0 g (0.20 mol)[5]
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Nitromethane: 13.4 g (0.22 mol)[5]
-
Ammonium Acetate: 7.8 g (0.10 mol)[5]
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Glacial Acetic Acid: 50 mL
Protocol:
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Setup: In a 250 mL round-bottom flask, combine piperonal, nitromethane, and ammonium acetate in glacial acetic acid.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (
C) for 1 hour . The solution will turn deep yellow/orange. -
Quenching: Pour the hot reaction mixture into 1 L of ice-cold water with vigorous stirring. The product will precipitate immediately as yellow crystals.
-
Purification: Filter the solid by suction filtration. Wash thoroughly with cold water to remove acid traces.
-
Recrystallization: Recrystallize from hot ethanol or methanol to yield bright yellow needles.
-
QC: Verify purity via melting point (
C) and NMR.
Part 2: Biological Activities & Therapeutic Potential[6]
2.1 Anti-Platelet & Antithrombotic Activity
MNS is a potent inhibitor of platelet aggregation, acting downstream of receptor binding but upstream of aggregation. It functions as a tyrosine kinase inhibitor.[6]
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Targets: Spleen Tyrosine Kinase (Syk) and Src Kinase.
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IC50 Values:
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Collagen-induced aggregation: ~2–5 µM
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ADP-induced aggregation: ~4–5 µM
-
U46619 (Thromboxane mimic): ~2 µM[7]
-
-
Mechanism: MNS inhibits the phosphorylation of Syk and Src.[8] This prevents the activation of the GPIIb/IIIa integrin receptor (fibrinogen receptor), thereby halting the final common pathway of platelet aggregation. Unlike aspirin, it does not primarily target COX-1, and unlike clopidogrel, it does not block the P2Y12 receptor directly, offering a novel mechanism.
Figure 2: MNS intercepts the signaling cascade at the Src/Syk level, preventing the "inside-out" activation of GPIIb/IIIa required for clot formation.
2.2 Oncology: Metastasis & Cytotoxicity
MNS exhibits selective cytotoxicity toward specific cancer lines and potent anti-metastatic properties at sub-cytotoxic doses.
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Osteosarcoma: MNS inhibits cell motility and colony formation (5–10 µM) in metastatic lines (e.g., 143B) by disrupting cytoskeletal organization.
-
Triple-Negative Breast Cancer (TNBC): MNS targets Protein Disulfide Isomerase (PDI) on the cell surface. PDI is essential for the conformational activation of
1 integrins. By blocking PDI, MNS prevents TNBC cells from adhering to the extracellular matrix and migrating.[9] -
Selectivity: Studies indicate that at 5–10 µM, MNS shows minimal toxicity to normal human osteoblasts and airway epithelial cells, suggesting a potential therapeutic window.
2.3 Antimicrobial Activity
While MNS possesses broad-spectrum antimicrobial properties, its potency is moderate compared to clinical antibiotics. It is best viewed as a lead scaffold for antimicrobial development rather than a standalone antibiotic.
| Organism | Strain Type | MIC (mg/L) | Activity Level |
| Staphylococcus aureus | Gram-Positive | 128 | Moderate/Weak |
| Enterococcus faecalis | Gram-Positive | 128 | Moderate/Weak |
| Escherichia coli | Gram-Negative | 128 | Moderate/Weak |
| Pseudomonas aeruginosa | Gram-Negative | 128 | Moderate/Weak |
Note: The high MIC values (128 mg/L) suggest that unmodified MNS is not a viable clinical antibiotic, but derivatives (e.g., halogenated or
Part 3: Experimental Protocols
3.1 In Vitro Platelet Aggregation Assay
Objective: Determine the IC50 of MNS against collagen-induced aggregation.
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Preparation: Isolate human platelet-rich plasma (PRP) via centrifugation (200g, 20 min) of citrated blood.
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Incubation:
-
Aliquot 400 µL PRP into cuvettes.
-
Add MNS (dissolved in DMSO) at concentrations of 1, 2, 5, 10, and 20 µM.
-
Incubate at 37°C for 3 minutes.
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Control: DMSO vehicle only.
-
-
Activation: Add Collagen (2 µg/mL) to stimulate aggregation.
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Measurement: Monitor light transmission using an aggregometer for 5 minutes.
-
Analysis: Calculate % inhibition =
.
3.2 Cell Viability (MTT Assay)
Objective: Assess cytotoxicity in cancer cell lines (e.g., 143B Osteosarcoma).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with MNS (0–50 µM) for 24h and 48h.
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Labeling: Add MTT reagent (0.5 mg/mL) and incubate for 4h at 37°C.
-
Solubilization: Remove media, add DMSO to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm.
Part 4: Safety & Toxicology
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Acute Toxicity: MNS is classified under GHS as "Toxic if swallowed" (H301) . Proper PPE (gloves, mask) is mandatory during synthesis and handling.
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Therapeutic Index: In vitro studies suggest a window where anti-platelet and anti-metastatic effects occur (1–10 µM) before significant necrosis occurs in normal cells (>20–50 µM). However, in vivo systemic toxicity data is limited and requires careful dose-escalation studies.
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Metabolic Stability: The methylenedioxy ring is susceptible to metabolic opening by cytochrome P450 enzymes (forming a catechol), which may limit half-life in vivo.
References
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Wang, W. Y., Wu, Y. C., & Wu, C. C. (2006). Prevention of platelet glycoprotein IIb/IIIa activation by 3,4-methylenedioxy-beta-nitrostyrene, a novel tyrosine kinase inhibitor.[6][10] Molecular Pharmacology, 70(4), 1380–1389. Link
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Hsieh, P. W., et al. (2010). The synthesis and biologic evaluation of anti-platelet and cytotoxic beta-nitrostyrenes. Bioorganic & Medicinal Chemistry, 18(21), 7621–7627. Link
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Messerschmitt, P. J., et al. (2012).[10] Osteosarcoma phenotype is inhibited by 3,4-methylenedioxy-beta-nitrostyrene.[11] Sarcoma, 2012, 479712.[10][11] Link
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Lee, Y. C., et al. (2015). 3,4-Methylenedioxy-β-nitrostyrene inhibits adhesion and migration of human triple-negative breast cancer cells by suppressing β1 integrin function and surface protein disulfide isomerase.[9] Biochimie, 110, 81–92.[9] Link
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He, Y., et al. (2014). 3,4-Methylenedioxy-β-nitrostyrene inhibits NLRP3 inflammasome activation by blocking assembly of the inflammasome.[12] Journal of Biological Chemistry, 289(2), 1142–1150.[12] Link
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Milhazes, N., et al. (2006). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-activity relationship study. Bioorganic & Medicinal Chemistry, 14(12), 4078–4088. Link
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